molecular formula C10H8N2 B579710 2-Methyl-1H-indole-6-carbonitrile CAS No. 18871-10-8

2-Methyl-1H-indole-6-carbonitrile

Cat. No.: B579710
CAS No.: 18871-10-8
M. Wt: 156.188
InChI Key: NYCPCICJNXATMH-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 2-position and a nitrile group at the 6-position. Its molecular formula is C₁₀H₈N₂, with a molecular weight of 156.19 g/mol (CAS: 20996-87-6) . The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural neurotransmitters and its versatility in drug design. The nitrile group enhances reactivity, enabling participation in click chemistry, hydrogen bonding, and coordination with metal catalysts, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Structurally, the planar indole ring system allows for π-π stacking interactions, while the methyl and nitrile substituents influence electronic properties and steric effects. These features are critical for modulating binding affinities in biological targets, such as kinases and GPCRs .

Preparation Methods

The synthesis of 2-Methyl-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with cyanogen bromide under basic conditions. Another approach is the cyclization of appropriate precursors using catalysts such as palladium or copper . Industrial production methods often involve multi-step processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Methyl-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Chemistry

2-Methyl-1H-indole-6-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds.

Synthetic Routes :

  • Common methods for synthesizing this compound include reactions involving 2-methylindole and cyanogen bromide under basic conditions, yielding high efficiencies.

Biology

The compound is under investigation for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, leading to changes in cellular processes.

Biological Activity Summary :

Activity TypePotential EffectsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.

Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cells, suggesting its potential as a lead compound in drug development .

Industry

This compound is utilized in the production of specialty chemicals and materials , particularly dyes and pigments. Its stability and colorfastness make it suitable for applications in textiles and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indole-6-carbonitrile involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties of Selected Indole Carbonitriles

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Applications
2-Methyl-1H-indole-6-carbonitrile C₁₀H₈N₂ 2-CH₃, 6-CN Not reported IR (CN): ~2190 cm⁻¹; ¹H-NMR: δ 2.4 (s, CH₃) Pharmaceutical intermediates
5-Methyl-3-phenyl-1H-indole-2-carbonitrile C₁₆H₁₂N₂ 5-CH₃, 3-Ph, 2-CN 168 IR: 2189 cm⁻¹ (CN); ¹H-NMR: δ 1.81 (s, CH₃) Synthetic building block
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile C₁₇H₁₄N₂O 6-OCH₃, 2-CH₃, 1-Ph, 3-CN Not reported Dihedral angle: 64.48° (indole vs. phenyl) Crystallography studies
6-Methyl-1H-indole-5-carbonitrile C₁₀H₈N₂ 6-CH₃, 5-CN Not reported Not reported Medical intermediates

Key Observations:

Substitution Patterns :

  • The position of substituents significantly impacts reactivity and biological activity. For example, this compound’s nitrile at C6 and methyl at C2 create a sterically accessible nitrile group for reactions, whereas 5-Methyl-3-phenyl-1H-indole-2-carbonitrile’s bulkier phenyl group at C3 may hinder nucleophilic attacks .
  • Methoxy substituents (e.g., in 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) enhance solubility but reduce electrophilicity compared to nitriles .

Crystallographic Data :

  • Dihedral angles between indole and aryl rings influence packing efficiency. For instance, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile exhibits a dihedral angle of 64.48° , compared to 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile, suggesting methoxy groups increase torsional strain .

Spectral Signatures :

  • IR stretches for nitrile groups range between 2189–2190 cm⁻¹ across derivatives, confirming minimal electronic perturbation from methyl or phenyl groups .
  • ¹H-NMR chemical shifts for methyl groups vary slightly (δ 1.81–2.4 ppm), reflecting differences in electronic environments .

Biological Activity

2-Methyl-1H-indole-6-carbonitrile is a compound within the indole family, known for its diverse biological activities. Indoles are heterocyclic compounds that play crucial roles in various biochemical processes, including enzyme interactions and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways and gene expression.
  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular function.
  • Cellular Effects : It affects various cell types by altering cell signaling and metabolism, contributing to its antiviral, anti-inflammatory, and anticancer properties.

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antiviral Activity : Research indicates that this compound may possess antiviral properties, although specific viral targets require further investigation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory mediators .
  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential activity against viral infections
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on various human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast (MCF-7) and lung (A549) cancer cells, showing an IC50 value indicative of its potency in inducing cell death through apoptosis.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar indole derivatives:

CompoundStructure ComparisonBiological Activity
1-Methyl-1H-indole-5-carbonitrileSimilar structure, different substitution patternVaried biological activities
Indole-3-acetic acidNatural plant hormoneDistinct growth regulatory functions
Indole-3-carbinolFound in cruciferous vegetablesKnown for anticancer properties

The specific substitution pattern of this compound contributes to its unique chemical and biological properties, enhancing its potential applications in research and industry.

Properties

IUPAC Name

2-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCPCICJNXATMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667077
Record name 2-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18871-10-8
Record name 2-Methyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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